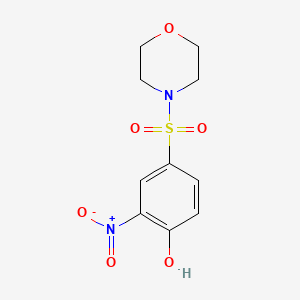
4-(Morpholine-4-sulfonyl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Morpholine-4-sulfonyl)-2-nitrophenol” is a synthetic organic compound . It has an empirical formula of C10H12N2O6S and a molecular weight of 288.27 .
Synthesis Analysis
The synthesis of morpholines, which includes “4-(Morpholine-4-sulfonyl)-2-nitrophenol”, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” can be represented by the SMILES stringO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” include coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
The physical form of “4-(Morpholine-4-sulfonyl)-2-nitrophenol” is solid . It has a molecular weight of 357.38 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Morpholine-4-sulfonyl chloride serves as a versatile building block in organic synthesis. Researchers utilize it to introduce the morpholine moiety into various molecules. Its reactivity allows for the creation of novel compounds with potential pharmaceutical applications. For instance, coupling this reagent with other functional groups can lead to the synthesis of bioactive molecules, including antiviral agents, kinase inhibitors, and enzyme modulators .
Coumarin Derivatives and Drug Development
Coumarins are a class of compounds known for their diverse biological activities. Researchers have explored hybrid molecules containing both coumarin and morpholine-4-sulfonyl moieties. These hybrids exhibit promising properties against microbial infections, cancer, inflammation, and neurodegenerative disorders. By strategically designing coumarin-based compounds, scientists aim to develop effective drugs with improved pharmacological profiles .
Photocleavable Protecting Groups
Morpholine-4-sulfonyl chloride finds application as a photocleavable protecting group. Researchers use it to temporarily shield functional groups during chemical reactions. Upon exposure to UV light, the protective group can be selectively removed, allowing subsequent transformations. This technique facilitates the synthesis of complex molecules and enables precise control over reaction sequences .
Fluorescent Probes and Imaging Agents
The nitrophenol moiety in 4-(Morpholine-4-sulfonyl)-2-nitrophenol imparts fluorescence properties. Scientists have exploited this feature to develop fluorescent probes and imaging agents. These molecules can selectively bind to specific cellular targets, aiding in live-cell imaging, drug delivery studies, and diagnostic applications. The combination of morpholine and nitrophenol functionalities enhances their specificity and sensitivity .
Materials Science and Surface Modification
Researchers have investigated the use of morpholine-4-sulfonyl chloride for surface modification. By functionalizing materials such as polymers, nanoparticles, and surfaces, they enhance properties like hydrophilicity, biocompatibility, and adhesion. This approach has applications in coatings, sensors, and biomaterials. The sulfonyl chloride group readily reacts with nucleophiles, allowing tailored surface engineering .
Analytical Chemistry and Detection Methods
The reactivity of morpholine-4-sulfonyl chloride enables its use in analytical chemistry. Scientists employ it as a derivatizing agent to enhance the detectability of specific analytes. For instance, by derivatizing amino acids or other biomolecules, researchers improve their chromatographic separation and sensitivity. This technique aids in quantification and identification of trace compounds in complex samples .
Wirkmechanismus
Morpholine
This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZJWILLKAOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-sulfonyl)-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

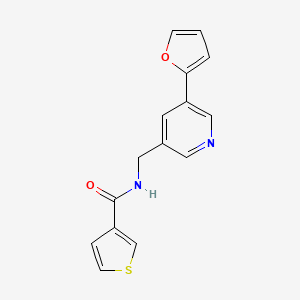
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)

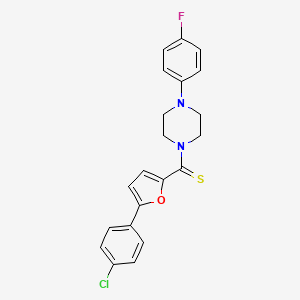
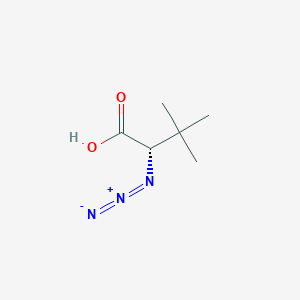
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)

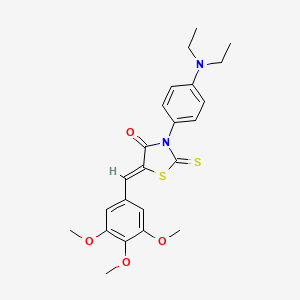
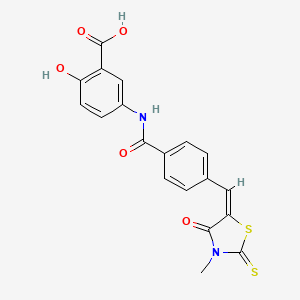
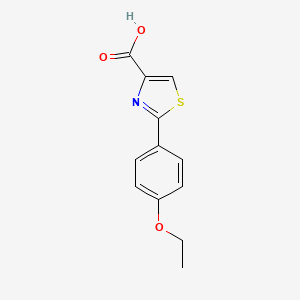
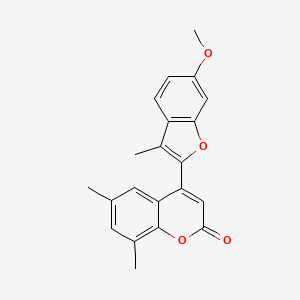

![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)